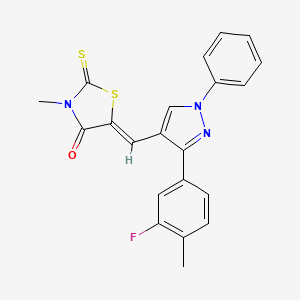

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FN3OS2/c1-13-8-9-14(10-17(13)22)19-15(11-18-20(26)24(2)21(27)28-18)12-25(23-19)16-6-4-3-5-7-16/h3-12H,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZHDZNVIKWRCPL-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623936-10-7 | |

| Record name | (5Z)-5-{[3-(3-FLUORO-4-METHYLPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-METHYL-2-THIOXO-1,3-THIAZOLIDIN-4-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one belongs to a class of thiazolidin-4-one derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

1. Chemical Structure and Synthesis

The compound features a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The synthesis typically involves the condensation of thiazolidinone derivatives with substituted pyrazoles, leading to compounds with enhanced bioactivity.

2.1 Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties . Recent research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

- Inhibition of DNA replication : Many thiazolidinones act as DNA-interacting agents, disrupting the replication process in cancer cells .

- Multi-target enzyme inhibition : These compounds have shown potential in targeting multiple enzymes involved in tumor growth and metastasis .

Table 1 summarizes some key studies on thiazolidinone derivatives and their anticancer activities:

| Compound | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast Cancer | DNA Intercalation | |

| Compound B | Lung Cancer | Enzyme Inhibition | |

| Compound C | Colon Cancer | Apoptosis Induction |

2.2 Antimicrobial Activity

The compound has also demonstrated significant antimicrobial activity , particularly against resistant strains of bacteria. Studies indicate that it exhibits potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens:

- Minimum Inhibitory Concentration (MIC) : The synthesized derivatives showed MIC values lower than many existing antibiotics, indicating strong antibacterial potential .

Table 2 presents findings on the antimicrobial efficacy of thiazolidinone derivatives:

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound D | MRSA | 0.5 | |

| Compound E | E. coli | 1.0 | |

| Compound F | P. aeruginosa | 0.25 |

2.3 Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones have been investigated for additional pharmacological properties:

- Antioxidant Activity : Some derivatives exhibit significant antioxidant effects, which can protect cells from oxidative stress .

- Anti-inflammatory Effects : Thiazolidinone compounds have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

3. Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on MRSA : A study demonstrated that this compound effectively inhibited MRSA growth at low concentrations, outperforming traditional antibiotics .

- Anticancer Efficacy in Cell Lines : Another investigation showed that the compound significantly reduced cell viability in breast cancer cell lines through apoptosis induction mechanisms .

4. Conclusion

The compound this compound represents a promising candidate in drug development due to its multifaceted biological activities, particularly in anticancer and antimicrobial domains. Continued research into its mechanisms of action and potential therapeutic applications is warranted to fully realize its medicinal potential.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of pyrazole moieties has been shown to enhance these effects. For instance, studies have demonstrated that compounds similar to (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidinones are also being investigated for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation in vitro. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies

Material Science Applications

Beyond biological applications, this compound can be utilized in material science. Its unique chemical structure allows for the development of functional materials such as sensors and catalysts due to its electronic properties.

Catalytic Properties

The compound has been explored as a catalyst in various organic reactions, including Michael additions and cycloadditions. Its ability to stabilize transition states can lead to increased reaction rates and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazole Ring Modifications

- Substituent Effects on the Pyrazole Ring: 3-Fluoro-4-methylphenyl vs. 3-Fluoro-4-propoxyphenyl: The compound in replaces the 4-methyl group with a bulkier 4-propoxy substituent. The electron-donating propoxy group could also alter electronic interactions compared to the electron-withdrawing fluoro-methyl combination in the target compound . 3-Fluoro-4-methylphenyl vs. 4-Fluorobenzyl: describes a derivative with a 4-fluorobenzyl group on the thiazolidinone nitrogen. This substitution introduces additional aromaticity and steric bulk, which may influence binding affinity in biological systems compared to the simpler 3-methyl group in the target compound .

Thiazolidinone Ring Variations

- 2-Thioxo vs. 2-(Methylthio) :

highlights analogues where the 2-thioxo group is replaced with a methylthio substituent (e.g., compounds 4a–e). The thioxo group enables stronger hydrogen-bonding interactions, whereas the methylthio group increases hydrophobicity and may stabilize tautomeric forms . - 3-Methyl vs. 3-Heptyl: The heptyl chain in ’s compound significantly enhances lipophilicity, which could improve pharmacokinetic profiles but reduce specificity due to non-specific hydrophobic interactions .

Data Tables

Table 1: Structural and Functional Comparison of Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.